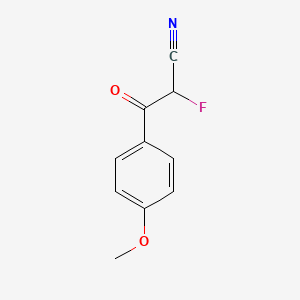

2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile

描述

Overview of 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile

This compound is an organic compound with the molecular formula C₁₀H₈FNO₂ and a molecular weight of 193.17 grams per mole. The compound is registered under CAS number 1280787-24-7 and is characterized by its unique structural features that include a fluorine atom, a methoxy-substituted phenyl group, and a nitrile functional group. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the propanenitrile backbone with specific substitutions at the 2 and 3 positions.

The compound belongs to the classification of nitriles, specifically ketonitriles, due to the presence of both a cyano group and a ketone functional group within its molecular structure. The structural formula can be represented as containing a central propanenitrile chain with a fluorine substituent at the alpha position and a 4-methoxyphenyl ketone at the beta position. This unique arrangement of functional groups contributes to the compound's distinctive chemical reactivity and potential biological activity. The presence of the fluorine atom is particularly noteworthy as it enhances the compound's lipophilicity and metabolic stability, properties that are highly valued in pharmaceutical applications.

The physical properties of this compound include a calculated boiling point of 345.1 ± 32.0 degrees Celsius at 760 millimeters of mercury pressure and a flash point of 162.5 ± 25.1 degrees Celsius. The compound exhibits a density of 1.2 ± 0.1 grams per cubic centimeter and demonstrates limited volatility with a vapor pressure of 0.0 ± 0.8 millimeters of mercury at 25 degrees Celsius. These properties indicate that the compound is relatively stable under standard laboratory conditions and requires elevated temperatures for volatilization.

The InChI key for the compound is VOQAUBMZINIKIQ-UHFFFAOYSA-N, which provides a unique identifier for database searches and chemical informatics applications. The simplified molecular-input line-entry system representation is COC1=CC=C(C=C1)C(=O)C(C#N)F, which illustrates the connectivity of atoms within the molecular structure. These standardized identifiers facilitate the accurate identification and retrieval of information about this compound across various chemical databases and literature sources.

Historical Context and Discovery

The development of fluorinated ketonitriles, including this compound, emerged from the broader field of organofluorine chemistry that has evolved significantly over the past century. The introduction of fluorine-containing functional groups into organic molecules has been a subject of intensive research due to the unique properties that fluorine imparts to pharmaceutical compounds. The synthesis of beta-ketonitriles, the broader class to which this compound belongs, has been developed through various methodological approaches over several decades.

Early work in fluorinated compound synthesis focused on developing reliable methods for introducing fluorine atoms into organic molecules while maintaining structural integrity and desired reactivity patterns. The specific synthesis of fluorinated beta-ketonitriles required the development of specialized fluorinating reagents and reaction conditions that could accommodate the presence of multiple functional groups. Diethylaminosulfur trifluoride, commonly known as DAST, emerged as a key reagent in this field, enabling the conversion of various organic substrates to their fluorinated analogs under relatively mild conditions.

The synthetic methodology for preparing compounds like this compound has benefited from advances in asymmetric fluorination chemistry and catalytic processes. Research groups have developed increasingly sophisticated approaches to control both the regiochemistry and stereochemistry of fluorination reactions, particularly in the context of creating chiral fluorinated compounds for pharmaceutical applications. These methodological advances have made complex fluorinated molecules more accessible to researchers and have expanded the chemical space available for drug discovery programs.

The recognition of fluorinated ketonitriles as valuable synthetic intermediates has grown in parallel with the understanding of fluorine's effects on biological activity and pharmacokinetic properties. The ability of fluorine substitution to modify molecular properties such as metabolic stability, binding affinity, and membrane permeability has driven continued interest in developing new fluorinated compounds and improving synthetic methodologies for their preparation.

Significance in Contemporary Organic and Medicinal Chemistry

This compound represents a significant compound in contemporary medicinal chemistry due to its unique combination of structural features that contribute to enhanced biological activity and improved pharmacological properties. The presence of the fluorine atom in the molecular structure enhances lipophilicity, which potentially increases membrane permeability and improves the compound's ability to interact with intracellular targets. This fluorine substitution also contributes to increased metabolic stability by creating stronger carbon-fluorine bonds that are more resistant to enzymatic degradation compared to carbon-hydrogen bonds.

The compound's significance extends to its role as a versatile synthetic intermediate in the preparation of more complex molecular architectures. Recent research has demonstrated the utility of fluorinated ketonitriles in three-component condensation reactions, where they serve as key building blocks for the construction of heterocyclic systems with potential pharmaceutical applications. These condensation reactions enable the rapid assembly of diverse molecular libraries, which is particularly valuable in medicinal chemistry programs focused on structure-activity relationship studies and lead compound optimization.

The methoxyphenyl moiety present in the compound structure contributes to its biological relevance by providing a pharmacophore that is commonly found in bioactive molecules. The combination of the electron-withdrawing nitrile group and the electron-donating methoxy group creates a unique electronic environment that can influence the compound's interaction with biological targets. This electronic modulation is particularly important in the context of enzyme inhibition, where the compound's ability to form specific interactions with active site residues can determine its potency and selectivity.

Contemporary applications of this compound in medicinal chemistry research include its evaluation as a potential enzyme inhibitor and its use in the development of compounds targeting specific disease pathways. The compound's structural features make it a suitable candidate for investigating interactions with proteins involved in various metabolic processes. Research indicates that fluorinated ketonitriles of this type may exhibit inhibitory activity against certain enzymes, making them valuable tools for both mechanistic studies and therapeutic development.

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 193.17 g/mol | Optimal for drug-like properties |

| Fluorine Content | 1 atom | Enhanced metabolic stability |

| Functional Groups | Ketone, Nitrile, Methoxy | Multiple interaction sites |

| Lipophilicity | Enhanced by fluorine | Improved membrane permeability |

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple perspectives, encompassing its chemical properties, synthetic methodologies, and potential applications in contemporary research. The primary objective is to consolidate the current understanding of this compound's characteristics and to highlight its significance within the broader context of fluorinated organic compounds and ketonitrile chemistry.

The scope of this review encompasses several key areas of investigation, beginning with a detailed analysis of the compound's structural features and their influence on chemical reactivity and biological activity. The review will examine the various synthetic approaches that have been developed for preparing this compound, with particular attention to the advantages and limitations of different methodological strategies. This analysis will include consideration of reaction conditions, reagent selection, and yield optimization strategies that have been reported in the literature.

A significant portion of the review will focus on the compound's potential applications in medicinal chemistry and drug discovery. This examination will include analysis of its mechanism of action at the molecular level, particularly its interactions with specific biological targets such as enzymes and receptors. The review will also consider the compound's role as a synthetic intermediate in the preparation of more complex bioactive molecules and its utility in combinatorial chemistry approaches for library synthesis.

The review will address current research trends and future directions in the field of fluorinated ketonitrile chemistry, with specific emphasis on how compounds like this compound contribute to advancing our understanding of structure-activity relationships in pharmaceutical research. This forward-looking perspective will consider emerging synthetic methodologies, new applications in biological systems, and potential therapeutic areas where this compound class may have significant impact.

属性

IUPAC Name |

2-fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQAUBMZINIKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401238416 | |

| Record name | Benzenepropanenitrile, α-fluoro-4-methoxy-β-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280787-24-7 | |

| Record name | Benzenepropanenitrile, α-fluoro-4-methoxy-β-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanenitrile, α-fluoro-4-methoxy-β-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions typically include:

Temperature: Room temperature to 60°C

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Reaction Time: 2-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanoic acid

Reduction: 2-Fluoro-3-(4-methoxyphenyl)-3-aminopropanenitrile

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile exhibits promising anticancer properties. Studies suggest that it may act as an inhibitor of specific protein kinases involved in cancer progression, such as ALK (Anaplastic Lymphoma Kinase) . The fluorine atom enhances binding affinity to biological targets, potentially leading to effective inhibition of tumor growth.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Agrochemical Applications

Pesticide Development

this compound serves as an intermediate in the synthesis of agrochemicals designed to protect crops from pests. Its structural features contribute to enhanced efficacy against specific agricultural pests .

Experimental Procedures and Synthesis Methods

The synthesis of this compound typically involves several methods, including:

- Nucleophilic Substitution Reactions : The compound can be synthesized through nucleophilic substitution reactions involving fluorinated precursors.

- Condensation Reactions : Condensation with appropriate aldehydes or ketones can yield the desired nitrile compound under controlled conditions.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against non-small cell lung cancer (NSCLC). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells through the modulation of ALK signaling pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The findings showed that the compound exhibited notable inhibitory effects, suggesting its potential use as a therapeutic agent in treating infections .

作用机制

The mechanism of action of 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The methoxyphenyl group contributes to the compound’s overall stability and bioavailability.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Physical Properties

*Calculated based on formula.

Key Observations :

- Fluorine vs.

- Steric Effects : The tert-butyl group in 3-(4-tert-butylphenyl)-3-oxopropanenitrile introduces steric hindrance, which may reduce reactivity in nucleophilic additions compared to the smaller methoxy or fluoro groups .

Key Observations :

- Fluorine’s Role : The fluorine atom in the target compound may accelerate cyclization reactions by stabilizing transition states through electron withdrawal, as seen in pyrazole derivatives .

- Heterocycle Diversity: Non-fluorinated analogs like 3-(4-methoxyphenyl)-3-oxopropanenitrile are key intermediates for pyrazolo[3,4-b]pyridines with demonstrated in vitro anticancer activity .

- Multicomponent Reactions : Indole- and furan-containing analogs (e.g., 3-(1H-indol-3-yl)-3-oxopropanenitrile) participate in electrochemical syntheses, highlighting substituent-dependent reaction pathways .

生物活性

2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a fluoro substituent and a methoxyphenyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H10FNO2 |

| Molecular Weight | 219.20 g/mol |

| Solubility | Soluble in organic solvents |

| Log P | 2.45 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways that regulate gene expression and metabolic processes.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

- Cytotoxicity : The compound demonstrated IC50 values below 50 µM against several cancer lines, indicating potent anticancer activity.

- Mechanism of Action : Studies suggest that it induces apoptosis through the activation of caspases and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Inhibition of Bacterial Growth : It exhibits inhibitory effects against multiple bacterial strains, suggesting potential applications in treating bacterial infections.

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may possess neuroprotective properties:

- Antidepressant Activity : Some derivatives have shown potential in reducing depressive behaviors in animal models, indicating possible applications in treating mood disorders.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of the compound revealed significant anticancer properties. The derivatives were tested against different cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that several derivatives had IC50 values lower than 40 µM, confirming their potential as anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its effectiveness as an antimicrobial agent.

常见问题

Q. What synthetic routes are recommended for 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile?

Synthesis typically involves Knoevenagel condensation between fluorinated aldehydes and active methylene nitriles, followed by selective oxidation or fluorination. For example, analogous nitrile derivatives are synthesized using microwave-assisted methods to enhance reaction efficiency. Characterization of intermediates via ¹H/¹³C NMR and FT-IR ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- FT-IR : Identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹, ketone C=O ~1700 cm⁻¹).

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Confirms substituent positions and electronic environments.

- UV-Vis spectroscopy : Analyzes conjugation effects between the fluorophenyl and nitrile groups. X-ray crystallography resolves structural ambiguities, as seen in related fluorinated pyrrolo-pyrimidines .

Q. What safety protocols are required for handling nitrile derivatives like this compound?

- Use PPE (gloves, goggles) and work in a fume hood.

- Store at 0–6°C to prevent decomposition, as recommended for similar acetonitriles .

- Immediate decontamination of spills and medical consultation upon exposure are critical .

Q. How is the solubility profile determined for polar nitrile derivatives?

Solubility in solvents (e.g., DMSO, ethanol, water) is tested via gravimetric methods . The compound’s polarity (due to nitrile and ketone groups) favors aprotic solvents like DMSO, which guides reaction design and biological assay formulation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectral data?

Discrepancies between experimental and computed spectra may arise from solvent effects or conformational dynamics . DFT-optimized geometries validate NMR chemical shifts, while Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions affecting stability. For example, Fukui indices predict reactive sites in fluorinated analogs .

Q. What strategies optimize post-synthesis purification?

- Recrystallization using ethanol/water mixtures removes impurities.

- Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.

- Monitor purity via TLC/HPLC , as demonstrated in studies of structurally similar nitriles .

Q. How does the methoxy group influence chemical stability and reactivity?

The electron-donating methoxy group stabilizes the aromatic ring but reduces electrophilicity at the ketone. Accelerated degradation studies under acidic/basic conditions (analyzed via HPLC) reveal stability trends. Comparative studies with non-methoxy analogs highlight reduced hydrolysis rates .

Q. What role does fluorine’s electronegativity play in directing reactivity?

Fluorine withdraws electrons, activating adjacent positions for nucleophilic attack. Hammett constants and ¹⁹F NMR quantify electronic effects, guiding derivative design. For instance, fluorinated benzoic acids show enhanced bioactivity due to this activation .

Q. How are molecular docking studies applied to predict bioactivity?

Docking against target proteins (e.g., kinases) assesses binding affinity. SAR analysis of fluorinated derivatives identifies key interactions (e.g., hydrogen bonding with nitrile groups). Studies on nitrophenylpropenal analogs demonstrate antimicrobial activity via similar mechanisms .

Q. What methods validate the compound’s stability under storage conditions?

Forced degradation studies (e.g., exposure to heat, light, humidity) monitored via HPLC-MS identify degradation products. Stability-indicating methods for fluorinated nitriles recommend inert atmosphere storage to prevent oxidation .

Methodological Notes

- Contradictions in Data : Discrepancies in spectral predictions (e.g., computed vs. experimental IR) require multi-technique validation .

- Advanced Modeling : ELF/LOL maps visualize electron localization, aiding mechanistic studies of ketone-nitrile interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。